Ermanin

Vue d'ensemble

Description

It is a naturally occurring compound isolated from the plant Tanacetum microphyllum . Ermanin belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various plant species.

Préparation Méthodes

Voies de synthèse et conditions réactionnelles

La synthèse de l'this compound implique la méthylation du kaempférol, un flavonol naturel. Le processus comprend généralement l'utilisation d'agents méthylant tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction est effectuée sous reflux pour assurer une méthylation complète des groupes hydroxyle aux positions 3 et 4' de la molécule de kaempférol .

Méthodes de production industrielle

La production industrielle d'this compound peut être réalisée par extraction à partir de sources végétales telles que le Tanacetum microphyllum. Le processus d'extraction implique l'utilisation de solvants tels que le méthanol ou l'éthanol pour isoler le composé de la matière végétale. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour obtenir de l'this compound pur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ermanin involves the methylation of kaempferol, a naturally occurring flavonol. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups at positions 3 and 4’ of the kaempferol molecule .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from plant sources like Tanacetum microphyllum. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain pure this compound .

Analyse Des Réactions Chimiques

Types de réactions

L'Ermanin subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : La réduction de l'this compound peut conduire à la formation de dihydroflavonols.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle et méthoxy, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que l'anhydride acétique et le chlorure de benzoyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dihydroflavonols et divers dérivés substitués, selon les conditions réactionnelles et les réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : L'this compound est utilisé comme composé modèle dans les études de chimie et de synthèse des flavonoïdes.

Biologie : Il a été étudié pour ses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et antimicrobiennes.

Médecine : L'this compound a des applications thérapeutiques potentielles en raison de sa capacité à inhiber des enzymes telles que la synthase d'oxyde nitrique inductible et la cyclooxygénase-2, ce qui en fait un candidat pour la recherche anti-inflammatoire et anticancéreuse.

Industrie : L'this compound est utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels

Mécanisme d'action

L'this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : L'this compound piège les radicaux libres et augmente les niveaux d'espèces réactives de l'oxygène intracellulaires, conduisant à un stress oxydatif dans certains types de cellules.

Inhibition enzymatique : Il inhibe des enzymes telles que la synthase d'oxyde nitrique inductible et la cyclooxygénase-2, réduisant l'inflammation et la douleur.

Signalisation cellulaire : L'this compound module les voies de signalisation cellulaire impliquées dans l'inflammation, l'apoptose et la prolifération cellulaire.

Applications De Recherche Scientifique

Chemical Properties and Mechanisms of Action

Ermanin exhibits several notable properties that contribute to its biological activities:

- Inhibition of Enzymatic Activities : Research indicates that this compound effectively inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activities, which are crucial in inflammatory processes .

- Antioxidant Activity : The compound demonstrates significant antioxidant capabilities, which play a vital role in mitigating oxidative stress-related damage in cells .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound:

- Mechanistic Studies : this compound has been shown to induce apoptosis in cancer cell lines through modulation of key apoptotic markers such as BAX and BCL2. This was evidenced in studies involving various cancer types, including gastric and colorectal cancers .

- In Vivo Studies : In animal models, this compound treatment resulted in reduced tumor size and improved survival rates. For example, a study demonstrated that this compound significantly suppressed tumor growth in mice with induced gastric adenocarcinoma .

| Study | Type | Findings |

|---|---|---|

| Salem et al. (2023) | In vitro | Cytotoxic effects on cancer cell lines; increased apoptotic markers |

| Desamero et al. (2023) | In vivo | Tumor suppression in gastric cancer models; improved survival rates |

| Doi et al. (2023) | In vivo | Reduction in colorectal cancer size; anti-inflammatory effects observed |

Anti-inflammatory Effects

This compound's ability to inhibit COX-2 and iNOS makes it a candidate for treating inflammatory diseases:

- Research Findings : Studies have shown that this compound can reduce inflammation markers such as TNF-α and interleukin-6 in various experimental models, suggesting its potential as an anti-inflammatory agent .

Glutathione Redox Homeostasis

Recent research highlights this compound's role in maintaining glutathione redox homeostasis, which is critical for cellular health:

- Biochemical Mechanisms : The compound has been linked to the modulation of glutathione levels, thereby influencing oxidative stress responses and cellular signaling pathways involved in disease progression .

Scavenging Properties

This compound has demonstrated scavenging properties against free radicals, contributing to its antioxidant profile:

- Experimental Evidence : Studies indicate that this compound can effectively neutralize reactive oxygen species (ROS), providing protective effects against oxidative damage in cellular models .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Gastric Cancer Treatment : A study involving human gastric cancer cell lines showed that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis through specific signaling pathways.

- Inflammatory Disease Models : In animal models of arthritis, administration of this compound resulted in decreased joint swelling and pain, highlighting its therapeutic potential for inflammatory conditions.

Mécanisme D'action

Ermanin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: This compound scavenges free radicals and increases the levels of intracellular reactive oxygen species, leading to oxidative stress in certain cell types.

Enzyme Inhibition: It inhibits enzymes such as inducible nitric oxide synthase and cyclooxygenase-2, reducing inflammation and pain.

Cell Signaling: This compound modulates cell signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Comparaison Avec Des Composés Similaires

L'Ermanin est unique parmi les flavonoïdes en raison de son motif de méthylation spécifique. Les composés similaires comprennent :

Kaempférol : Le composé parent de l'this compound, qui n'a pas les groupes méthoxy aux positions 3 et 4'.

Quercétine : Un autre flavonol ayant des propriétés antioxydantes et anti-inflammatoires similaires, mais des motifs d'hydroxylation différents.

Chrysine : Une flavone ayant des activités biologiques similaires, mais sans groupes méthoxy

La structure et les activités biologiques uniques de l'this compound en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

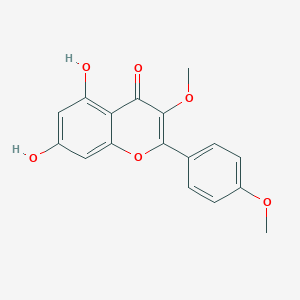

Ermanin, a flavonoid compound identified as 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one, is primarily isolated from the plant Tanacetum microphyllum . This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory, anti-bacterial, and anti-tuberculous properties. The molecular formula for this compound is , with a molecular weight of approximately 314.29 g/mol .

Anti-inflammatory Properties

This compound exhibits significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activities, which are critical enzymes involved in the inflammatory response. Studies have demonstrated that this compound can effectively reduce inflammation in various models, making it a potential candidate for therapeutic applications in inflammatory diseases .

Antimicrobial Effects

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. It has shown effectiveness against Mycobacterium tuberculosis , suggesting its potential role in treating tuberculosis . Additionally, it has been noted for its anti-viral and anti-bacterial activities, further supporting its application in infectious disease management.

Insect Deterrent Activity

This compound has also been studied for its role as an insect deterrent. In experiments involving Dione juno larvae, it demonstrated high deterrent activity at concentrations as low as 40 ppm. The compound not only deterred feeding but also inhibited larval growth, potentially by disrupting hormonal systems within the insects .

Melanogenesis Induction

Recent studies have highlighted this compound's role in promoting melanogenesis, the process by which melanin is produced in the skin. In vivo studies using zebrafish models indicated that this compound significantly increased melanin content, suggesting its potential application in dermatological treatments aimed at pigmentation disorders .

Study on Anti-inflammatory Mechanisms

A pivotal study evaluated the effects of this compound on inflammatory markers in vitro and in vivo. The findings revealed that treatment with this compound led to a marked reduction in pro-inflammatory cytokines and mediators, supporting its use as an anti-inflammatory agent. The study utilized carrageenan-induced edema models to assess the efficacy of this compound in reducing swelling and pain associated with inflammation .

Antimicrobial Activity Assessment

In a comparative study assessing various flavonoids for their antimicrobial properties, this compound was found to be particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa . The study employed disc diffusion methods to evaluate the antibacterial activity and found that this compound exhibited significant inhibition zones compared to control groups .

Insect Deterrence Trials

The deterrent effects of this compound were further substantiated through dual bioassays measuring both feeding behavior and fecal excretion of larvae exposed to treated leaves. Results indicated a significant decrease in feeding rates on leaves impregnated with this compound compared to untreated controls, confirming its effectiveness as an insect repellent .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCJVIFSIXKSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174986 | |

| Record name | Ermanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20869-95-8 | |

| Record name | Ermanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20869-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ermanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020869958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dimethoxychrysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ermanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERMANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/850D90YJN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.